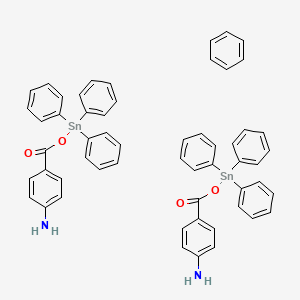
Benzene;triphenylstannyl 4-aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene;triphenylstannyl 4-aminobenzoate is an organometallic compound that combines the aromatic properties of benzene with the functional groups of triphenylstannyl and 4-aminobenzoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene;triphenylstannyl 4-aminobenzoate typically involves the reaction of triphenylstannyl chloride with 4-aminobenzoic acid in the presence of a base. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene;triphenylstannyl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the triphenylstannyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid, while nucleophilic substitutions can use reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Benzene;triphenylstannyl 4-aminobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzene;triphenylstannyl 4-aminobenzoate involves its interaction with molecular targets through its functional groups. The aromatic ring can participate in π-π interactions, while the triphenylstannyl group can form covalent bonds with nucleophilic sites. The 4-aminobenzoate moiety can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylstannyl derivatives: Compounds like triphenylstannyl chloride and triphenylstannyl acetate share similar organometallic characteristics.
Aminobenzoate derivatives: Compounds such as methyl 4-aminobenzoate and ethyl 4-aminobenzoate have similar aromatic and amino functional groups.
Uniqueness
Benzene;triphenylstannyl 4-aminobenzoate is unique due to the combination of its organometallic and aromatic properties, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and interact with diverse molecular targets makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
91239-81-5 |
|---|---|
Formule moléculaire |
C56H48N2O4Sn2 |
Poids moléculaire |
1050.4 g/mol |
Nom IUPAC |
benzene;triphenylstannyl 4-aminobenzoate |
InChI |
InChI=1S/2C7H7NO2.C6H6.6C6H5.2Sn/c2*8-6-3-1-5(2-4-6)7(9)10;7*1-2-4-6-5-3-1;;/h2*1-4H,8H2,(H,9,10);1-6H;6*1-5H;;/q;;;;;;;;;2*+1/p-2 |
Clé InChI |
KWYUFDBOCFBMPD-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=CC=C1.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)N.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


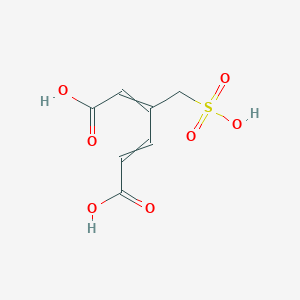


![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
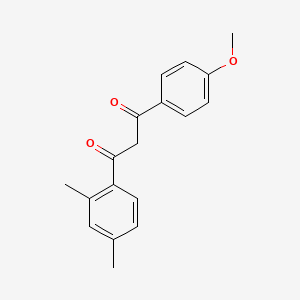
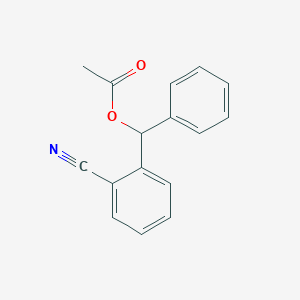
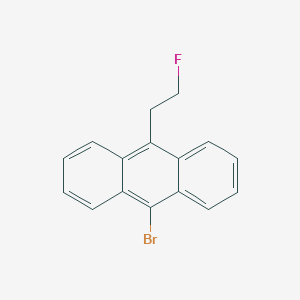
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)

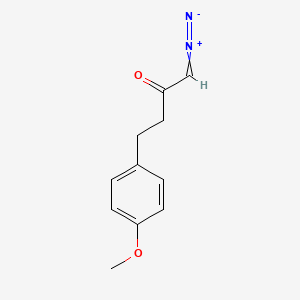
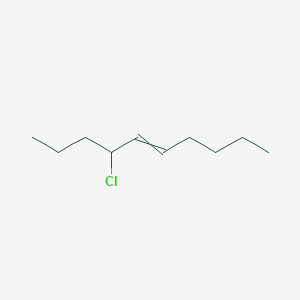
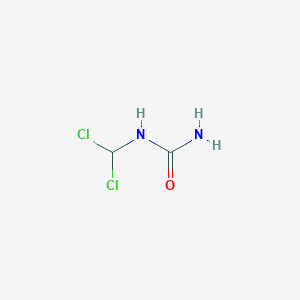
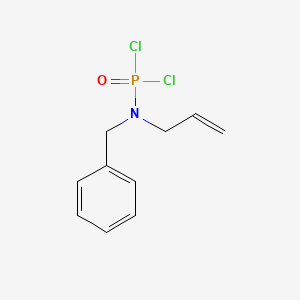
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
